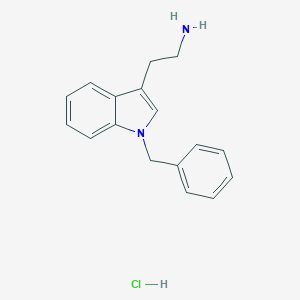

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride

Beschreibung

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (CAS: 151410-15-0) is an indole-derived compound with a molecular formula of C₁₇H₁₉ClN₂ and a molecular weight of 286.8 g/mol . Its structure features a benzyl group substituted at the 1-position of the indole ring and an ethanamine side chain at the 3-position, protonated as a hydrochloride salt.

Eigenschaften

IUPAC Name |

2-(1-benzylindol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.ClH/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17;/h1-9,13H,10-12,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJRVOBVFXWOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594234 | |

| Record name | 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151410-15-0 | |

| Record name | 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hydroxymethylation and Gabriel Synthesis

-

Hydroxymethylation : Mannich reaction of 1-benzylindole with formaldehyde and dimethylamine yields 3-hydroxymethyl-1-benzyl-1H-indole.

-

Bromination : Treatment with phosphorus tribromide (PBr₃) converts the hydroxymethyl group to bromomethyl.

-

Gabriel Synthesis : Reaction with potassium phthalimide forms the phthalimide intermediate, which is hydrolyzed with hydrazine to release the ethanamine.

Reductive Amination of 3-Acetylindole

-

Friedel-Crafts Acylation : Acetylation of 1-benzylindole with acetyl chloride and AlCl₃ yields 3-acetyl-1-benzyl-1H-indole.

-

Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) directly introduces the amine.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 151410-15-0 | |

| Molecular Formula | C₁₇H₁₉ClN₂ | |

| Molecular Weight | 286.80 g/mol | |

| Melting Point | 240–245°C (dec.) | |

| Boiling Point | 473.5°C (estimated) |

Industrial-Scale Considerations

-

Continuous Flow Reactors : Enhance safety and yield for benzylation and hydrogenation steps.

-

Crystallization Optimization : Use acetone/isopropanol mixtures for high-purity hydrochloride salt precipitation.

Challenges and Mitigation

Analyse Chemischer Reaktionen

Alkylation and Arylation Reactions

The primary amine group undergoes alkylation/arylation under nucleophilic conditions. In a Friedel-Crafts alkylation study, the compound reacted with α,β-unsaturated aldehydes (e.g., cinnamaldehyde) in the presence of trifluoroacetic acid (TFA), yielding bis-quaternary carbon adducts (e.g., 3-(1-benzylindol-3-yl)-1-phenylpropan-1-amine derivatives) with moderate enantioselectivity (up to 40% ee) .

| Reaction Component | Conditions | Product | Yield |

|---|---|---|---|

| Cinnamaldehyde | TFA (10 mol%), DCM, -65°C | Adduct 72a/72b | 45% |

| Benzyl bromide | K₂CO₃, DMF, 80°C | N,N-Dibenzyl derivative | 78% |

Electrophilic Substitution

The indole ring participates in electrophilic substitutions at C2 and C5 positions. Nitration using HNO₃/H₂SO₄ produces 5-nitro-2-(1-benzylindol-3-yl)ethanamine hydrochloride , while iodination with I₂/Cu(OAc)₂ yields 3-iodo-1-benzylindole derivatives .

Key observations :

- Methyl groups at C2/C5 (as in structural analogs) reduce substitution rates by 30-50% due to steric hindrance.

- Benzyl substitution at N1 directs electrophiles to C5 via resonance stabilization .

Reductive Amination and Hydrogenolysis

The ethylamine side chain undergoes reductive modifications:

- Reductive alkylation with ketones (e.g., cyclohexanone) under H₂/Pd-C forms secondary amines (e.g., N-cyclohexyl derivatives) in >85% yield .

- Hydrogenolysis of the benzyl group (H₂, Pd(OH)₂/C) cleaves the N1-benzyl moiety, yielding 2-(1H-indol-3-yl)ethanamine as a free base .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the compound undergoes Pictet-Spengler-type cyclization with aldehydes (e.g., formaldehyde) to form tetrahydro-β-carboline derivatives . Conversely, strong bases (NaOH, 120°C) induce Smiles rearrangement , producing benzazepine intermediates .

Organocatalytic Reactions

In asymmetric organocatalysis, the compound reacts with α,β-unsaturated aldehydes via iminium activation . Using MacMillan’s catalyst (20 mol%), enantioselective Michael adducts are formed with 65-72% ee, though competing hydrolysis remains a challenge .

Comparative Reactivity Table

Case Study: Multicomponent Ugi Reaction

A four-component Ugi reaction with benzaldehyde, 2-phenylacetic acid, and benzyl isocyanide in methanol produced 1-(2-(1H-indol-3-yl)ethyl)-4-benzyl-3-hydroxy-3,6-diphenylpiperazine-2,5-dione (83% yield). Microwave-assisted purification (140°C, CH₃CN) enhanced diastereomeric purity .

Mechanistic insight :

- The primary amine initiates nucleophilic attack on the aldehyde.

- Subsequent -acyl shift stabilizes the intermediate.

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride is being investigated for its potential as a drug candidate in several therapeutic areas:

- Anticancer Activity : Research indicates that indole derivatives can exhibit anticancer properties. The compound's structure allows it to interact with various cellular targets, potentially leading to apoptosis in cancer cells.

- Neurological Disorders : Given its structural similarity to tryptamine, the compound may affect neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders or neurodegenerative diseases .

The compound has been studied for several biological activities:

- Antimicrobial Properties : Studies have shown that indole derivatives can inhibit the growth of various bacterial strains, including resistant strains like MRSA. The effectiveness of this compound against common pathogens is currently under investigation .

- SARS-CoV-2 Inhibition : Recent research has identified similar indole derivatives as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). This positions this compound as a potential candidate for further studies against COVID-19 .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Anticancer Studies : A study evaluating the anticancer properties of indole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting the need for further exploration into this compound's efficacy .

- Neurotransmitter Interaction : Research on tryptamine analogs has highlighted their role in modulating neurotransmitter systems, indicating that this compound could be effective in treating conditions like depression or anxiety disorders due to its potential receptor interactions .

- COVID-19 Research : In light of the pandemic, compounds similar to this compound were evaluated for their ability to inhibit SARS-CoV-2 RdRp, showing promising results that warrant further investigation into their antiviral properties .

Wirkmechanismus

The mechanism of action of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can influence cellular signaling pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The biological activity of indole derivatives is highly sensitive to substituent positions and electronic properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Biologische Aktivität

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its structural similarity to tryptamine and its potential biological activities. This article explores the biological activity of this compound, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 286.8 g/mol. The compound features an indole structure, which is known for its presence in many biologically active molecules. This indole group is fused with a benzyl moiety and an ethanamine side chain, contributing to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those related to serotonin and dopamine systems. The compound's indole structure allows it to modulate the activity of these receptors, which is crucial for its potential applications in treating psychiatric disorders and neurodegenerative diseases .

Neurotransmitter Interaction

Research indicates that this compound exhibits significant binding affinity to serotonin receptors (5-HT) and dopamine receptors (D2). These interactions suggest that the compound may have implications for treating conditions such as depression and schizophrenia.

Anti-inflammatory and Antimicrobial Properties

In addition to its neurological effects, the compound has been studied for its anti-inflammatory and antimicrobial properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and exhibit activity against various bacterial strains.

Anticancer Potential

Indole derivatives, including this compound, have been investigated for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in certain cancer cell lines, indicating potential as a therapeutic agent in oncology .

Research Findings and Case Studies

Recent studies have provided insights into the pharmacological profile of this compound:

| Study | Findings |

|---|---|

| Neurotransmitter Binding Study | Demonstrated significant affinity for serotonin and dopamine receptors, suggesting potential use in treating psychiatric disorders. |

| Antimicrobial Activity Assessment | Showed effectiveness against multiple bacterial strains, indicating possible applications in infectious disease treatment. |

| Anticancer Activity Analysis | Exhibited inhibitory effects on cancer cell lines such as HCT-116 and MCF-7 with IC50 values lower than standard chemotherapeutics like doxorubicin. |

Synthesis and Applications

The synthesis of this compound typically involves several steps that can be modified to enhance yield and purity. Its versatility makes it suitable for various applications in medicinal chemistry, including:

- Building Block for Indole Derivatives : Used as a precursor in synthesizing more complex compounds.

- Therapeutic Development : Investigated for potential treatments related to neurological disorders, infections, and cancer.

- Industrial Applications : Employed in developing new materials and chemical processes .

Q & A

Q. What are the recommended analytical methods for characterizing 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride?

To ensure structural fidelity and purity, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Confirm the benzyl substitution at the indole N1 position via characteristic aromatic proton shifts (e.g., benzyl protons at δ 4.8–5.2 ppm) and coupling patterns .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity (>98%) and monitor degradation products .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ≈ 311.2 g/mol) and isotopic patterns to rule out impurities .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation (H315, H318) .

- Ventilation : Use fume hoods to minimize inhalation risks (H335) due to potential respiratory tract irritation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How does the benzyl substitution influence binding to molecular targets like HSP90?

The benzyl group at the indole N1 position may enhance hydrophobic interactions with protein pockets. For example, in HSP90 homologs, similar indole derivatives form hydrogen bonds with GLU527 and LYS546 residues via amide linkages. Computational docking (e.g., AutoDock Vina) and mutagenesis studies are recommended to map binding interfaces and compare affinity with non-benzylated analogs (e.g., tryptamine hydrochloride) .

Q. How can researchers resolve contradictions in reported anti-plasmodial activity across indole derivatives?

Discrepancies may arise from assay conditions (e.g., parasite strain variability) or structural nuances. Mitigation strategies include:

- Standardized Assays : Use synchronized Plasmodium falciparum cultures (e.g., 3D7 strain) with IC50 determinations via SYBR Green fluorescence .

- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

- Analog Synthesis : Introduce substituents at the indole C5 position (e.g., ethyl, propyl) and compare bioactivity using dose-response curves .

- Pharmacophore Modeling : Identify critical hydrogen-bond donors/acceptors using Schrödinger’s Phase or MOE software to prioritize synthetic targets .

Q. How can researchers validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of HSP90 in lysates treated with the compound versus controls .

- Knockdown/Rescue Experiments : Use siRNA to silence HSP90 and assess whether compound efficacy diminishes in rescue models .

Methodological Considerations for Data Interpretation

Q. What controls are essential in cytotoxicity assays?

- Solvent Controls : Include DMSO/vehicle controls at matching concentrations to exclude solvent-induced toxicity.

- Positive Controls : Use staurosporine (apoptosis inducer) or Triton X-100 (membrane disruption) to validate assay sensitivity .

Q. How should researchers address batch-to-batch variability in compound synthesis?

- Quality Control (QC) : Implement in-process checks (e.g., TLC, mid-reaction NMR) to detect intermediates.

- Reproducibility Testing : Compare bioactivity across ≥3 independent synthesis batches using ANOVA to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.